Product packaging for 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL(Cat. No.:CAS No. 1895183-79-5)

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL

Cat. No.: B2492574
CAS No.: 1895183-79-5
M. Wt: 143.23
InChI Key: FJBHVDOFTTUVHD-UHFFFAOYSA-N
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Description

2-(5,5-Dimethylpyrrolidin-3-yl)ethan-1-ol is a chemical compound belonging to the class of substituted pyrrolidines. Pyrrolidine derivatives are prominent scaffolds in medicinal chemistry and drug discovery due to their presence in biologically active molecules and their utility in the synthesis of more complex structures. The 5,5-dimethyl substitution on the pyrrolidine ring introduces significant steric hindrance, which can influence the compound's conformation and its interaction with biological targets. This can be a critical factor in optimizing properties like binding affinity, selectivity, and metabolic stability . The pyrrolidine ring is a common feature in compounds investigated for a wide range of therapeutic areas. For instance, structurally similar pyrrolidine and pyrrolidinone derivatives have been explored as potent and selective antagonists for the D3 dopamine receptor, a target for neuropsychiatric disorders such as substance use disorder . Other research has demonstrated the value of pyrrolidinone-based inhibitors targeting viral proteins, such as the SARS-CoV-2 Mac1 ADP-ribosylhydrolase, highlighting the role of this heterocycle in developing novel antiviral therapeutics . Additionally, substituted pyrrolidines are known for their application in synthesizing stable nitroxide radicals, which are valuable molecular tools in EPR and NMR spectroscopy for studying biomolecular structure and dynamics . Researchers can utilize this compound as a versatile building block or a central pharmacophore in the design and synthesis of novel compounds for various research programs. Its structure, featuring both a rigid, sterically shielded pyrrolidine ring and an ethanol functional group, provides handles for further chemical modification and potential for target engagement. Handling and Safety: Please consult the Safety Data Sheet (SDS) prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B2492574 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL CAS No. 1895183-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,5-dimethylpyrrolidin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBHVDOFTTUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol and Its Analogues

Strategic Retrosynthetic Analysis of the Pyrrolidine-Ethanol Framework

A retrosynthetic analysis of the 2-(5,5-dimethylpyrrolidin-3-yl)ethan-1-ol framework provides a logical roadmap for its synthesis. The primary disconnection points are the bond between the pyrrolidine (B122466) ring and the ethanol side chain, and the bonds forming the pyrrolidine ring itself. This approach allows for the identification of viable starting materials and key synthetic transformations.

One common retrosynthetic strategy involves disconnecting the ethanol side chain, leading to a functionalized 5,5-dimethylpyrrolidine intermediate. This intermediate could possess a handle, such as an ester or a cyano group, at the 3-position, which can then be elaborated into the desired ethanol side chain.

Alternatively, the pyrrolidine ring can be disconnected, suggesting a cyclization reaction as the key ring-forming step. This approach could start from an acyclic precursor containing all the necessary carbon and nitrogen atoms in the correct arrangement. For instance, an amino diol or a related derivative could be a suitable precursor for a cyclization-based synthesis.

Approaches to the 5,5-Dimethylpyrrolidine Core Formation

The formation of the 5,5-dimethylpyrrolidine core is a critical step in the synthesis of the target molecule. Several methods have been developed for the construction of pyrrolidine rings, many of which can be adapted for the synthesis of this specific gem-disubstituted core.

One prevalent method involves the cyclization of acyclic precursors. For example, the reductive amination of a suitably substituted keto-amine can lead to the formation of the pyrrolidine ring. Another approach is the intramolecular cyclization of an amino alcohol or an amino halide. These reactions are often promoted by a base or a transition metal catalyst.

The synthesis of 5,5-dimethyl-1-pyrroline-N-oxide, a related compound, provides insights into the formation of the 5,5-dimethylpyrrolidine core. nih.gov The methods described for its synthesis can be adapted to produce the saturated pyrrolidine ring of the target molecule.

Introduction of the Ethan-1-ol Side Chain

Once the 5,5-dimethylpyrrolidine core is established, the next crucial step is the introduction of the ethan-1-ol side chain at the 3-position. This can be achieved through various synthetic transformations.

If the pyrrolidine intermediate has a carboxylic acid or ester group at the 3-position, it can be reduced to the corresponding alcohol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride.

Alternatively, a nucleophilic addition to a pyrrolidine-3-one derivative can be employed. The reaction of an organometallic reagent, such as an ethyl Grignard reagent, with the ketone would introduce the ethyl group, which can then be further functionalized to the ethanol side chain. Another strategy involves the reaction of a pyrrolidine intermediate with a two-carbon electrophile, such as ethylene oxide, followed by appropriate functional group manipulations.

Key Chemical Transformations in the Synthesis of this compound

The synthesis of this compound relies on a series of key chemical transformations. These reactions are fundamental to the construction of the target molecule and its analogues.

Reductive Synthesis Routes

Reductive processes are often integral to the synthesis of pyrrolidine derivatives. For instance, the reduction of a pyrrolidone or a pyrroline precursor can yield the desired saturated pyrrolidine ring. Catalytic hydrogenation is a common method for such reductions, often employing catalysts like palladium on carbon.

Furthermore, the reduction of functional groups on the pyrrolidine ring is a key step in many synthetic routes. As mentioned earlier, the reduction of a carboxylic acid or an ester to an alcohol is a crucial transformation for introducing the ethanol side chain.

Cyclization Reactions for Ring Closure

Cyclization reactions are fundamental to the formation of the pyrrolidine ring. organic-chemistry.org Intramolecular reactions are particularly powerful for this purpose. For example, an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule, can efficiently form the five-membered ring.

Another important class of cyclization reactions is the [3+2] cycloaddition, which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. mdpi.com Azomethine ylides are common three-atom components used in the synthesis of pyrrolidines. nih.govtandfonline.com

The choice of cyclization strategy depends on the availability of the starting materials and the desired substitution pattern on the pyrrolidine ring. A variety of catalysts, including transition metals and organocatalysts, can be used to promote these reactions and control their stereoselectivity. nih.gov

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions play a vital role in both the formation of the pyrrolidine ring and the introduction of substituents. In the context of ring formation, an intramolecular SN2 reaction can be a key step.

For the introduction of the side chain, a nucleophilic pyrrolidine intermediate can react with an electrophile. For instance, a deprotonated pyrrolidine derivative could act as a nucleophile and react with a suitable two-carbon electrophile to build the ethanol side chain. The use of protecting groups may be necessary to ensure chemoselectivity in these reactions. wikipedia.org

The following table summarizes some key synthetic reactions that can be applied in the synthesis of this compound:

Reaction TypeDescriptionKey Reagents
Reductive AminationFormation of the pyrrolidine ring from a keto-amine.Reducing agent (e.g., NaBH3CN), acid or base catalyst.
Intramolecular CyclizationRing closure of an acyclic precursor containing a nucleophilic nitrogen and an electrophilic carbon.Base or transition metal catalyst.
[3+2] CycloadditionFormation of the pyrrolidine ring from a three-atom and a two-atom component.Azomethine ylide, alkene.
Reduction of CarbonylConversion of a carboxylic acid or ester to an alcohol.LiAlH4, NaBH4.
Nucleophilic AdditionAddition of a nucleophile to a carbonyl group.Organometallic reagents (e.g., Grignard reagents).
Nucleophilic SubstitutionDisplacement of a leaving group by a nucleophile.Alkyl halides, tosylates.

These synthetic methodologies provide a versatile toolbox for the construction of this compound and its analogues, enabling the synthesis of a wide range of substituted pyrrolidine derivatives for various applications.

Condensation and Addition Reactions

Condensation and addition reactions are fundamental strategies for constructing the pyrrolidine core. A prominent method is the 1,3-dipolar cycloaddition, which involves the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile, typically an alkene. nih.gov This approach is highly effective for creating five-membered heterocycles with controlled regio- and stereoselectivity. nih.gov For instance, a three-component domino process can be employed, assembling the pyrrolidine ring from an α-amino acid, a ketone, and an activated alkene, showcasing the power of cycloaddition strategies. nih.gov

Another key transformation is the Mannich reaction, a condensation reaction that involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. nih.gov This reaction is a classic example of a carbon-carbon bond-forming reaction that can be adapted to build substituted pyrrolidine precursors. nih.gov Furthermore, transformations of donor-acceptor (DA) cyclopropanes can be utilized to synthesize 1,5-substituted pyrrolidin-2-ones, which are valuable analogues. This process is initiated by the Lewis acid-triggered ring-opening of the cyclopropane by anilines or other primary amines, followed by lactamization. nih.gov

Advanced and Sustainable Synthetic Strategies

In recent years, synthetic chemistry has shifted towards more advanced and sustainable methodologies that offer increased efficiency, reduced environmental impact, and improved safety profiles. chemheterocycles.com These strategies are increasingly applied to the synthesis of complex heterocyclic molecules, including pyrrolidine derivatives.

The synthesis of substituted pyrrolidinones, which are structurally related to the target compound, has been achieved via one-pot, three-component reactions. For example, the reaction of aromatic aldehydes, anilines, and dialkyl but-2-ynedioate can produce polysubstituted pyrrolidinones in a single step. sphinxsai.comresearchgate.net Similarly, novel polycyclic pyrrolidine-fused spirooxindoles have been developed through a one-pot, three-component domino reaction under catalyst-free conditions in an ethanol-water mixture, highlighting the eco-friendly nature of this approach. rsc.org These methods offer significant advantages over traditional multi-step syntheses, which often suffer from longer reaction times and tedious work-up procedures. sphinxsai.comresearchgate.net

Table 1: Examples of One-Pot Reactions for Pyrrolidine Analogue Synthesis

Reactants Product Type Key Features Reference
Aromatic Aldehydes, Aniline, Dialkyl Acetylenedicarboxylate Polysubstituted Pyrrolidinones Single step, minimizes waste, can be microwave-assisted. sphinxsai.comresearchgate.net
(E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral α-amino acids Polycyclic Pyrrolidine-fused Spirooxindoles Catalyst-free, eco-friendly solvent (EtOH/H₂O), high yields. rsc.org
α-hydroxyketones, Oxoacetonitriles, Primary Amines N-substituted 3-Cyanopyrroles High atom efficiency, mild conditions, scalable. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. nsf.govmdpi.com This technique is considered a green chemistry approach as it is clean, effective, safe, and economical. sphinxsai.comresearchgate.net

The application of MAOS has been successfully demonstrated in the synthesis of various pyrrolidine derivatives. For instance, a microwave-assisted green synthetic methodology was developed for a one-pot, three-component reaction to produce substituted pyrrolidinones, resulting in improved yields compared to conventional heating. sphinxsai.comresearchgate.net Microwave irradiation has also been used to promote iminyl radical cyclizations to forge pyrroline structures, which are direct precursors to pyrrolidines. nsf.gov This method is noted for its speed and for proceeding under catalyst- and base-free conditions. nsf.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Synthesis of Acetamide Derivatives 2–3 hours A few minutes Moderate to good yields achieved faster. mdpi.com
One-pot Pyrrolidinone Synthesis Lower yields Higher yields Improved yields were obtained under MWI. sphinxsai.comresearchgate.net
N-alkylation of Chlorin 8 hours 4 hours Faster, more energy-efficient reaction. nih.gov

The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, provides another green alternative to conventional methods. mdpi.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields. mdpi.com

Ultrasound-promoted synthesis has been effectively used for producing heterocyclic compounds. For example, the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using ultrasound irradiation in a green solvent with citric acid as a catalyst. researchgate.net This method is characterized by a clean reaction profile, easy work-up, excellent yields, and short reaction times. researchgate.net The use of ultrasound is particularly beneficial as it can often push reactions forward efficiently, sometimes eliminating the need for harsh reagents or conditions. researchgate.netnih.gov

Catalytic hydrogenation is a crucial reaction in organic synthesis, particularly for the preparation of saturated rings from unsaturated precursors. In the context of pyrrolidine synthesis, this method is commonly used to reduce the double bond in a pyrroline or dihydropyrrole ring to afford the corresponding saturated pyrrolidine. mdpi.com

The process typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), under a hydrogen atmosphere. mdpi.comclockss.org For example, the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates has been carried out using 20% Pd/C to synthesize substituted (pyrrolidin-2-yl)phosphonates. mdpi.com Similarly, the hydrogenation of (8S)-1-ethoxycarbonylpyrrolizidin-2-one over Adam's catalyst was a key step in the synthesis of petasinecine, a pyrrolizidine alkaloid. clockss.org This method is also valuable for the chemical modification of polymers, where the hydrogenation of polydienes can yield perfectly alternating copolymers that are otherwise difficult to synthesize. mdpi.com

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact and enhance laboratory safety. chemheterocycles.comvjol.info.vn These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes, and prioritize atom economy by designing syntheses where the maximum proportion of starting materials is incorporated into the final product. rsc.org

Many of the advanced strategies discussed are inherently "green."

One-pot and multicomponent reactions improve atom economy and reduce waste by minimizing intermediate purification steps. vjol.info.vn

Microwave and ultrasound assistance contribute to energy efficiency by drastically reducing reaction times. nih.govmdpi.com

The use of environmentally benign solvents like water or ethanol, as seen in several multicomponent reactions, reduces reliance on toxic organic solvents. rsc.orgresearchgate.net

Catalysis , including the use of organocatalysts or recoverable metal catalysts, is preferred over stoichiometric reagents to minimize waste. researchgate.net

By embracing these principles, chemists can develop synthetic pathways to compounds like this compound that are not only efficient but also sustainable. chemheterocycles.com

Mechanistic Investigations of Reactions Involving 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol

Reaction Kinetic Studies

No published research was identified that specifically investigates the reaction kinetics of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL. This includes the determination of rate laws, reaction orders, activation energies, or the influence of concentration and temperature on reaction rates involving this compound.

Elucidation of Catalytic Reaction Mechanisms

There is a lack of available scientific literature on the elucidation of catalytic reaction mechanisms where this compound is a substrate, catalyst, or product. Information regarding its interaction with catalysts, the nature of catalytic intermediates, or the catalytic cycle is not documented.

Reductive Amination Mechanism Analysis

No studies were found that provide an analysis of the reductive amination mechanism specifically involving this compound. This includes the formation of iminium intermediates, the role of reducing agents, and the stereochemical outcomes of such reactions.

Isotopic Labeling for Mechanistic Insights

There are no available reports on the use of isotopic labeling to gain mechanistic insights into reactions of this compound. Such studies, which are crucial for tracking bond-forming and bond-breaking steps, have not been published for this particular compound.

Stereochemical Aspects in the Synthesis and Reactivity of 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol

Enantioselective and Diastereoselective Synthesis Strategies

The asymmetric synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methodologies developed to control the stereochemical outcome of their formation. These strategies can be broadly categorized into several key approaches that could be adapted for the synthesis of 2-(5,5-dimethylpyrrolidin-3-yl)ethan-1-ol.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For the synthesis of polysubstituted pyrrolidines, cinchona alkaloid-derived organocatalysts have been successfully employed in cascade reactions. nih.gov These catalysts can facilitate aza-Michael additions to α,β-unsaturated precursors, establishing the stereocenter at the C3 position with high enantioselectivity. A potential strategy for the target molecule could involve the conjugate addition of a nucleophile to a suitably substituted acrylamide or nitroalkene, followed by cyclization. The steric hindrance from the 5,5-dimethyl group would need to be carefully considered in the design of the substrate and catalyst.

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes are a highly effective method for constructing the pyrrolidine (B122466) ring with multiple stereocenters. nih.gov The stereoselectivity of these reactions can be controlled through the use of chiral auxiliaries on the dipolarophile or by employing chiral catalysts. For the synthesis of this compound, a precursor to the 2-hydroxyethyl side chain could be incorporated into the alkene component. The gem-dimethyl group could be introduced either in the azomethine ylide precursor or post-cycloaddition.

Chiral Pool Synthesis: The use of readily available chiral starting materials, often derived from natural products like amino acids or terpenes, provides a robust pathway to enantiomerically pure compounds. nih.govnih.gov For instance, derivatives of proline or pyroglutamic acid are common starting points for the synthesis of substituted pyrrolidines. nih.gov A synthetic route could be envisioned starting from a chiral precursor that already contains the desired stereochemistry at a key position, which then directs the formation of the other stereocenters.

Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry within a molecule can be used to direct the formation of new stereocenters. For example, the stereoselective reduction of a ketone or imine precursor can be influenced by adjacent chiral centers. In the context of the target molecule, a chiral auxiliary attached to the nitrogen atom could direct the diastereoselective introduction of the side chain at the C3 position.

A summary of potential enantioselective and diastereoselective strategies is presented in the table below.

StrategyKey PrinciplePotential Application for this compound
OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric reactions.Enantioselective conjugate addition to an acyclic precursor followed by cyclization to form the pyrrolidine ring with a defined C3 stereocenter.
[3+2] CycloadditionReaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.Stereocontrolled formation of the pyrrolidine ring by reacting a chiral azomethine ylide or using a chiral catalyst with an alkene bearing the ethan-1-ol precursor.
Chiral Pool SynthesisUtilization of enantiomerically pure natural products as starting materials.Synthesis starting from a chiral amino acid derivative to establish the initial stereochemistry, which is then elaborated to the target molecule.
Substrate ControlAn existing stereocenter in the substrate directs the stereochemical outcome of a reaction.A chiral auxiliary on the pyrrolidine nitrogen can direct the diastereoselective alkylation or addition at the C3 position.

Control of Stereocenter Formation at Pyrrolidine C3 and Ethan-1-ol C2

Achieving control over the two stereocenters in this compound requires a carefully planned synthetic sequence where the formation of each chiral center is addressed either sequentially or in a concerted, stereocontrolled fashion.

Formation of the C3 Stereocenter: The stereocenter at the C3 position of the pyrrolidine ring is typically established during the ring-forming step or by a subsequent functionalization of a pre-formed pyrrolidine ring.

During Cyclization: As mentioned in the enantioselective strategies, methods like organocatalyzed conjugate addition-cyclization or [3+2] cycloadditions can directly set the stereochemistry at C3. The choice of catalyst or chiral auxiliary is paramount in determining the enantiomeric excess of the product.

Post-Cyclization Functionalization: An alternative approach involves the synthesis of a prochiral 5,5-dimethylpyrrolidin-3-one. Subsequent asymmetric reduction of the ketone or diastereoselective addition of a nucleophile can then establish the C3 stereocenter. The gem-dimethyl groups at C5 can exert a significant steric influence on the approaching reagent, potentially leading to high diastereoselectivity.

Formation of the C2 Stereocenter of the Ethan-1-ol Side Chain: The stereocenter on the side chain can be introduced either before or after the formation of the pyrrolidine ring.

Introduction via a Chiral Building Block: A straightforward method involves using a chiral synthon that already contains the 2-hydroxyethyl moiety with the desired stereochemistry. For example, a chiral epoxide or a protected chiral 1,2-diol could be used as a nucleophile to attack an electrophilic pyrrolidine precursor.

Asymmetric Reduction: If the side chain is introduced as an acetyl group or a protected aldehyde at the C3 position, the C2 stereocenter of the ethan-1-ol can be established through a subsequent asymmetric reduction of the carbonyl group. A variety of chiral reducing agents and catalysts are available for this purpose, and their selection would depend on the desired stereoisomer.

Diastereoselective Reduction: If the pyrrolidine ring already possesses a defined stereocenter at C3, a diastereoselective reduction of a C3-carbonyl group on the side chain can be achieved. The existing chirality of the ring can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer.

The table below outlines potential methods for controlling the stereocenters.

StereocenterMethodDescription
Pyrrolidine C3Asymmetric CyclizationUsing chiral catalysts or auxiliaries in ring-forming reactions like conjugate additions or cycloadditions.
Diastereoselective AdditionAddition of a nucleophile to a prochiral 5,5-dimethylpyrrolidin-3-one, where the approach is directed by steric factors.
Ethan-1-ol C2Chiral Building BlockIncorporating a pre-existing chiral side chain into the molecule.
Asymmetric ReductionEnantioselective reduction of a carbonyl precursor of the side chain using a chiral reducing agent or catalyst.
Diastereoselective ReductionReduction of a side-chain carbonyl where the stereochemical outcome is directed by the existing chirality at C3 of the pyrrolidine ring.

Resolution Techniques for Enantiomeric Purity

In cases where an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is a viable alternative. Several classical and modern resolution techniques can be applied to separate the enantiomers of this compound.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. This can be performed on an analytical scale to determine enantiomeric excess or on a preparative scale to isolate larger quantities of pure enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are commercially available, and the selection would require screening to find the optimal conditions for the target molecule.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For an alcohol like this compound, a lipase could be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated by conventional chromatographic methods. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and conversion. Dynamic kinetic resolution (DKR) is an advanced enzymatic method that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. researchgate.net

The following table summarizes the key resolution techniques.

TechniquePrincipleApplicability to this compound
Classical ResolutionFormation and separation of diastereomeric salts with a chiral resolving agent.The basic nitrogen of the pyrrolidine allows for salt formation with chiral acids.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Can be used for both analytical determination of enantiomeric excess and preparative separation.
Enzymatic ResolutionStereoselective enzymatic transformation of one enantiomer.The hydroxyl group can be a handle for lipase-catalyzed acylation, and the amine can be a substrate for other enzymes.

Spectroscopic and Advanced Structural Elucidation of 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would be employed to unambiguously assign all proton and carbon signals.

In a typical ¹H NMR spectrum, the protons of the two methyl groups at the C5 position would likely appear as distinct singlets, integrating to three protons each, due to their geminal relationship and lack of adjacent protons for coupling. The protons on the pyrrolidine (B122466) ring and the ethanol side chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons would be indicative of their local electronic environment. For instance, the methylene protons adjacent to the hydroxyl group (-CH₂OH) would be expected to appear at a characteristic downfield shift.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the gem-dimethyl group at C5 would have a characteristic chemical shift in the aliphatic region. The carbon bearing the hydroxyl group would be found further downfield.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H NMR (δ ppm, Multiplicity, J Hz)Hypothetical ¹³C NMR (δ ppm)
CH₃ (C5)s
CH₃ (C5)s
CH₂ (Pyrrolidine)m
CH (Pyrrolidine)m
CH₂ (Side Chain)m
CH₂OHt, J = x.x
OHbr s
NHbr s

Note: This table is a representation of expected data. Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the protonated molecule ([M+H]⁺). This experimentally determined mass can then be compared to the calculated theoretical mass for the chemical formula C₈H₁₇NO. The high mass accuracy of HRMS (typically to within a few parts per million) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. Characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol or cleavage of the ethanol side chain, can help to corroborate the proposed structure.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₁₇NO
Calculated Mass [M+H]⁺144.1388
Observed Mass [M+H]⁺To be determined experimentally
Mass Accuracy (ppm)To be determined experimentally

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. A peak in the range of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

Stretching vibrations for C-H bonds in the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would typically appear in the 1050-1150 cm⁻¹ region. The presence of these key bands provides strong evidence for the presence of the hydroxyl and secondary amine functionalities within the molecular structure.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aliphatic)2850-2960
C-O Stretch (Alcohol)1050-1150

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise information on bond lengths, bond angles, and torsional angles within the this compound molecule.

The resulting crystal structure would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also show the orientation of the gem-dimethyl groups and the ethanol side chain relative to the ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl and amine groups, which play a crucial role in the packing of the molecules in the solid state. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Computational Chemistry and Molecular Modeling Studies of 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For a molecule like 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL, DFT can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

DFT studies on substituted pyrrolidinones have been used to calculate thermodynamic parameters and investigate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org These calculations provide insights into the molecule's reactivity and potential interaction sites. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. arabjchem.org

In a hypothetical DFT study of this compound, one could expect to obtain data similar to that presented in Table 1. Such data would be invaluable for understanding the molecule's stability and electronic characteristics.

ParameterCalculated Value (Illustrative)Significance
Total Energy-550.123 HartreesIndicates the stability of the optimized geometry.
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule.

Molecular Dynamics Simulations

For this compound, MD simulations could be used to understand its behavior in different solvent environments or its interaction with biological macromolecules. Studies on other pyrrolidine (B122466) derivatives have utilized MD simulations to investigate their stability in the binding sites of proteins, providing insights into their potential as therapeutic agents. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. nih.gov

A typical MD simulation of this compound in an aqueous solution would involve tracking the trajectory of each atom over a period of nanoseconds. The analysis of these trajectories can yield valuable information about the molecule's flexibility and its interactions with water molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as they can significantly influence its physical and biological properties.

For this compound, the pyrrolidine ring can adopt various puckered conformations, such as the envelope and twist forms. Additionally, rotation around the single bonds in the ethan-1-ol substituent gives rise to multiple rotamers. Computational methods can be used to calculate the relative energies of these different conformations and to map out the potential energy surface.

Studies on disubstituted pyrrolidines have employed techniques like vibrational circular dichroism (VCD) in conjunction with calculations to determine the absolute configuration and solution conformation. nih.gov Such analyses can establish the most stable conformers and the energy barriers between them. An illustrative energy landscape for the rotation of the ethan-1-ol side chain is depicted in Figure 1, showing the relative energies of staggered and eclipsed conformations.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, this method allows for the detailed examination of close contacts between neighboring molecules.

For a molecule like this compound, which contains a hydroxyl group and a secondary amine, N-H···O and O-H···N hydrogen bonds would be expected to play a significant role in its crystal packing. A Hirshfeld analysis would quantify the percentage contribution of these and other interactions, as illustrated in the hypothetical data in Table 2.

Interaction TypePercentage Contribution (Illustrative)
H···H45.5%
O···H/H···O28.2%
N···H/H···N15.8%
C···H/H···C10.5%

Development of Predictive Models for Chemical Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. These models are widely used in drug discovery and materials science to predict the behavior of new, untested molecules.

For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for their inhibitory activity against various biological targets. nih.govnih.govtandfonline.com These models generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

Based on a hypothetical dataset of pyrrolidine derivatives with known activity, a QSAR model for this compound and its analogs could be developed. The statistical quality of such a model is typically assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model could then be used to predict the activity of novel derivatives and guide the design of more potent compounds.

Applications of 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol As a Chemical Building Block

Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL as a specific building block in the total synthesis of complex organic molecules. General methodologies often utilize various pyrrolidine (B122466) derivatives, but specific examples employing this particular compound, including reaction schemes, yields, and spectroscopic data for resulting products, are absent from the reviewed literature.

Precursor for Diverse Heterocyclic Frameworks

Similarly, a search for the application of this compound as a precursor for the synthesis of diverse heterocyclic frameworks did not yield any specific studies. The functional groups present in the molecule, a secondary amine within the pyrrolidine ring and a primary alcohol, theoretically allow for its use in constructing various heterocyclic systems. However, no published research demonstrates these transformations or provides data on the resulting heterocyclic compounds.

Development of Chiral Auxiliaries and Ligands for Catalysis

The development and application of chiral ligands and auxiliaries are crucial areas of asymmetric synthesis. Chiral pyrrolidine derivatives are frequently used for this purpose. Despite this, there are no specific reports on the synthesis or application of this compound or its derivatives as chiral auxiliaries or ligands in catalysis. Consequently, data regarding their effectiveness in inducing stereoselectivity in chemical reactions, such as enantiomeric excess values or catalyst performance, could not be found.

Due to the absence of specific research data for this compound, the creation of detailed research findings and data tables as requested is not possible at this time. The scientific community has yet to publish in-depth studies on the synthetic applications of this particular chemical compound.

Structure Activity Relationship Sar Methodologies Applied to 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol Derivatives

Conceptual Framework of Structure-Activity Correlation

The structure-activity relationship is a concept that links the chemical structure of a molecule to its biological activity. For derivatives of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL, the SAR framework focuses on how modifications to the pyrrolidine (B122466) ring, the gem-dimethyl group, the ethanol side chain, and the stereochemistry of the molecule can impact its interaction with a biological target.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that provides a three-dimensional scaffold, which is crucial for orienting substituents in the correct spatial arrangement for optimal target binding. nih.govresearchgate.net The non-planar nature of the pyrrolidine ring allows for "pseudorotation," which contributes to its ability to explore pharmacophore space effectively. nih.gov The nitrogen atom within the ring is a key feature, often acting as a hydrogen bond acceptor or a point for substitution to modulate the compound's physicochemical properties, such as basicity and lipophilicity. nih.gov

Key structural modifications and their potential impact on activity include:

Substitution on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a common site for modification. nih.gov Introducing different substituents can alter the molecule's polarity, size, and basicity, which can in turn affect its binding affinity and selectivity for a target.

Modification of the gem-Dimethyl Group: The two methyl groups at the 5-position of the pyrrolidine ring create a bulky, lipophilic region. Altering the size of these alkyl groups or replacing them with other functionalities can probe the steric and hydrophobic requirements of the binding pocket.

Alterations to the Ethan-1-ol Side Chain: The hydroxyl group of the ethan-1-ol side chain is a potential hydrogen bond donor and acceptor. Its presence and position are often critical for anchoring the molecule to the target receptor. Modifications, such as changing the length of the alkyl chain or replacing the hydroxyl group with other functional groups (e.g., an ether, amine, or amide), can significantly impact biological activity.

Stereochemistry: The carbon atoms at the 3-position of the pyrrolidine ring and the carbon bearing the hydroxyl group can be chiral centers. The specific stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to the stereoselective nature of protein binding sites. nih.govresearchgate.net

The following table illustrates hypothetical SAR data for derivatives of this compound, demonstrating how structural changes could influence biological activity.

Derivative Modification Predicted Biological Activity
1N-MethylationPotential increase in potency due to altered basicity and lipophilicity.
2Replacement of gem-dimethyl with a cyclopropyl groupMay enhance binding by introducing conformational rigidity.
3Extension of the ethanol side chain to propan-1-olCould decrease activity if the hydroxyl group is optimally positioned as an ethanol side chain.
4Inversion of stereocenter at the 3-positionLikely to result in a significant change in activity, potentially leading to a less active or inactive compound.

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods are invaluable tools for elucidating the SAR of novel compounds. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into the binding modes of ligands and predict the activity of new derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govfrontiersin.org For derivatives of this compound, docking studies can help to visualize how these molecules fit into the active site of a receptor and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For instance, the hydroxyl group of the ethanol side chain may form a crucial hydrogen bond with a specific amino acid residue in the active site, while the gem-dimethyl group may fit into a hydrophobic pocket.

A typical molecular docking workflow involves:

Preparation of the 3D structure of the target protein and the ligand.

Defining the binding site on the protein.

Docking the ligand into the binding site using a scoring function to evaluate the different poses.

Analysis of the top-ranked poses to understand the binding interactions.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the 3D structural features of a series of compounds with their biological activities. frontiersin.orgscispace.com These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. bohrium.com

The table below presents a hypothetical summary of results from a molecular docking study of this compound with a target receptor.

Parameter Result
Binding Energy (kcal/mol) -8.5
Key Interacting Residues ASP120, TYR345, PHE450
Types of Interactions Hydrogen bond with ASP120 (via hydroxyl group), Pi-Pi stacking with TYR345 (via pyrrolidine ring), Hydrophobic interaction with PHE450 (via gem-dimethyl group)

Pharmacophore Modeling in Chemical Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.netdergipark.org.tr A pharmacophore model can be generated based on the structures of a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). dergipark.org.trslideshare.net

For a series of active derivatives of this compound, a pharmacophore model could be developed to define the key features required for their activity. Such a model might include:

A hydrogen bond donor/acceptor feature corresponding to the hydroxyl group.

A hydrophobic feature representing the gem-dimethyl group.

A positive ionizable or hydrogen bond acceptor feature for the pyrrolidine nitrogen.

Defined spatial relationships and distance constraints between these features.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.netslideshare.net This approach can significantly accelerate the discovery of novel lead compounds.

The following table outlines a hypothetical pharmacophore model for a series of compounds based on the this compound scaffold.

Pharmacophoric Feature Chemical Group Geometric Constraint (Distance in Å)
Hydrogen Bond Donor/AcceptorHydroxyl group-
Hydrophobic Centergem-Dimethyl group4.5 Å from Hydrogen Bond Donor/Acceptor
Positive Ionizable/H-Bond AcceptorPyrrolidine Nitrogen3.0 Å from Hydrophobic Center

Emerging Research Directions and Future Perspectives for 2 5,5 Dimethylpyrrolidin 3 Yl Ethan 1 Ol Research

Exploration of Novel and Efficient Synthetic Routes

The synthesis of structurally complex pyrrolidines, such as 2-(5,5-dimethylpyrrolidin-3-yl)ethan-1-ol, is a key area of research. Traditional methods can be lengthy and inefficient, prompting chemists to explore innovative strategies that offer higher yields, better stereocontrol, and greater molecular diversity.

Key Developments:

Asymmetric Catalysis: A primary challenge in pyrrolidine (B122466) synthesis is controlling stereochemistry. Recent breakthroughs in metal-catalyzed domino reactions and organocatalysis allow for the construction of densely functionalized chiral pyrrolidines in a single step with high enantioselectivity. chim.it For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed to produce pyrrolidines with multiple stereocenters, achieving excellent yields (up to >99%) and high enantiomeric excess (up to >99% ee). ecnu.edu.cn Such methods could be adapted to synthesize specific stereoisomers of this compound, which is crucial for applications in pharmaceuticals and materials science.

Ring-Closing Metathesis: Ring-closing enyne metathesis (RCEM) has emerged as a powerful, atom-economical method for creating pyrrolidine rings under mild conditions. organic-chemistry.orgamanote.com This technique utilizes highly active and stable ruthenium catalysts to form the cyclic structure efficiently, providing a direct route to derivatives that would be difficult to access otherwise. organic-chemistry.org

Catalyst-Tuned Regioselectivity: Researchers have demonstrated the ability to control the position of functional groups on the pyrrolidine ring by selecting the appropriate metal catalyst. For example, using a cobalt catalyst can direct alkylation to the C2 position of a pyrroline precursor, while a nickel catalyst directs it to the C3 position. organic-chemistry.org This catalyst-tuned approach offers a sophisticated tool for creating a library of isomers from a common starting material.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. These reactions are increasingly used to generate substituted pyrrolidines and are seen as a cornerstone for building diverse chemical libraries. researchgate.net

These advanced synthetic strategies represent the future of manufacturing complex molecules like this compound, enabling access to previously unattainable structures and isomers.

Synthetic Method Key Advantages Catalyst/Reagent Examples Reported Efficiency
Asymmetric 1,3-Dipolar CycloadditionHigh enantioselectivity and diastereoselectivity. ecnu.edu.cnCopper(I) with chiral ligands (e.g., P,N-ligands). ecnu.edu.cnUp to >99% yield, >99% ee. ecnu.edu.cn
Ring-Closing Enyne Metathesis (RCEM)Atom-economical, mild conditions, good for complex structures. organic-chemistry.orgGrubbs first- and second-generation catalysts (Ruthenium-based). organic-chemistry.orgVery good yields. organic-chemistry.org
Catalyst-Tuned HydroalkylationRegiocontrol (selective functionalization at different positions). organic-chemistry.orgCobalt (Co) or Nickel (Ni) catalysts with BOX ligands. organic-chemistry.orgHigh efficiency. organic-chemistry.org
"Borrowing Hydrogen" AnnulationUses simple diols and amines, highly economical. organic-chemistry.orgIridium (Ir) complexes. organic-chemistry.orgGood to excellent yields. organic-chemistry.org

Design and Synthesis of Advanced Functional Materials Utilizing the Scaffold

The pyrrolidine scaffold is a privileged structure in chemistry due to its unique three-dimensional shape, the basicity of its nitrogen atom, and the potential for multiple stereocenters. nih.govresearchgate.net These features make it an ideal building block for a wide range of advanced functional materials. While this compound itself has not been extensively used, its structural motifs suggest significant potential.

Future Applications:

Organocatalysis: Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts, capable of promoting chemical reactions with high stereoselectivity. researchgate.net The structure of this compound, particularly if synthesized in a chiral form, makes it a candidate for development into novel catalysts for reactions like asymmetric Michael additions or aldol condensations. rsc.org The design of new spiro-pyrrolidine silyl ether organocatalysts has already shown success in creating all-carbon quaternary centers with up to 99% ee. rsc.org

Chiral Ligands in Metal Catalysis: The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions. By creating derivatives of this compound, it could serve as a chiral ligand in asymmetric transition-metal catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. nih.gov

Pharmaceuticals and Bioactive Compounds: The pyrrolidine ring is a core component of numerous FDA-approved drugs and natural alkaloids. mdpi.comwikipedia.org Its sp³-hybridized structure provides three-dimensionality, which is highly advantageous for binding to biological targets like enzymes and receptors. nih.govresearchgate.net Future research could explore derivatives of this compound as potential inhibitors for enzymes like α-amylase or α-glucosidase, relevant in the management of diabetes. researchgate.netnih.gov

Ionic Liquids and Polymer Science: The pyrrolidinium cation (formed by alkylating the nitrogen atom) is a common component of ionic liquids—salts that are liquid at low temperatures. These materials are investigated as green solvents and electrolytes. The specific substitution pattern of this compound could be used to fine-tune the physical properties (e.g., viscosity, melting point) of novel ionic liquids or be incorporated into polymers to create materials with tailored thermal and mechanical properties.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes is revolutionizing chemical manufacturing. These technologies offer improved safety, consistency, and the ability to rapidly explore reaction conditions and generate compound libraries.

Future Perspectives:

Continuous Flow Synthesis: Flow chemistry, where reactants are pumped through a network of tubes and reactors, is particularly well-suited for synthesizing pyrrolidines. vapourtec.com It allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity. researchgate.net For example, multi-step sequences involving hazardous intermediates like unstabilized azomethine ylides can be performed more safely and efficiently in a flow reactor to generate highly substituted pyrrolidines. vapourtec.comresearchgate.net This approach would be ideal for the scalable and safe production of this compound.

Automated Synthesis Platforms: Robotic systems can perform complex, multi-step syntheses with minimal human intervention. researchgate.net These platforms can be programmed to execute iterative reaction sequences, enabling the rapid assembly of molecules. unimi.it An automated workflow could be designed to synthesize a library of derivatives based on the this compound scaffold, accelerating the discovery of new catalysts or bioactive compounds. researchgate.net

High-Throughput Screening: By combining automated synthesis with high-throughput screening, researchers can rapidly evaluate the properties of hundreds or thousands of related compounds. For instance, an automated platform could synthesize a grid of pyrrolidine-based organocatalysts and then screen their effectiveness in a specific chemical transformation, drastically accelerating the discovery of optimal catalysts.

The integration of these advanced technologies will be critical for unlocking the full potential of the this compound scaffold, enabling its efficient production and rapid evaluation in a wide array of functional applications.

Q & A

Basic: What spectroscopic methods are recommended for characterizing 2-(5,5-dimethylpyrrolidin-3-yl)ethan-1-ol?

Answer:
The compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine ring substitution pattern and hydroxyl/ethyl group connectivity.
  • MS : High-resolution MS (HRMS) verifies the molecular formula (C9_9H19_{19}NO, MW 157.26) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL or similar programs for refinement, leveraging high-resolution crystallographic data .
Key Spectral Data Value/Technique
Molecular FormulaC9_9H19_{19}NO
Molecular Weight157.26 g/mol
Identifier (EN300)EN300-631295

Basic: What synthetic strategies are employed for synthesizing this compound?

Answer:
Synthesis typically involves pyrrolidine ring formation followed by functionalization:

Ring formation : Use cyclization reactions (e.g., Michael addition or reductive amination) with 5,5-dimethylpyrrolidine precursors.

Ethanol side-chain introduction : Employ alkylation or Grignard reactions to attach the ethan-1-ol group.

Purification : Recrystallize from ethanol/DMF mixtures (1:1) to isolate high-purity product .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in purity, assay conditions, or target specificity. Mitigation strategies include:

  • Purity assessment : Use HPLC with UV/ELSD detection to quantify impurities (e.g., diastereomers or oxidation byproducts) .
  • Assay standardization : Validate biological assays under controlled conditions (pH, temperature, solvent composition) .
  • Target validation : Employ knockout models or competitive binding assays to confirm receptor specificity .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:
Molecular docking and dynamics simulations are key:

Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with neurotransmitter receptors (e.g., GPCRs).

Binding affinity validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

SAR studies : Modify the hydroxyl or pyrrolidine groups to assess steric/electronic effects on binding .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : The hydroxyl group enhances water solubility, but the dimethylpyrrolidine ring increases hydrophobicity. Optimize solvent systems (e.g., DMSO:water mixtures) for biological assays.
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Monitor degradation via TLC or LC-MS .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:
Focus on functionalizing key moieties:

Hydroxyl group : Derivatize via esterification or etherification to modulate lipophilicity.

Pyrrolidine ring : Introduce substituents (e.g., halogens, methyl groups) to probe steric effects.

Analytical validation : Characterize derivatives using 1H^1H-NMR and HRMS, and compare activity profiles via dose-response assays .

Derivative Strategy Methodology
Hydroxyl modificationAcetylation, sulfonation
Ring substitutionHalogenation, alkylation

Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?

Answer:
Use chiral chromatography (e.g., Chiralpak columns) or asymmetric synthesis:

Stereoselective synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during ring formation.

X-ray analysis : Resolve absolute configuration via single-crystal diffraction .

Basic: What analytical techniques confirm the absence of common impurities?

Answer:

  • HPLC-MS : Detect trace impurities (e.g., 5,5-dimethylpyrrolidine intermediates).
  • 1H^1H-NMR : Identify residual solvents (e.g., DMF, ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.